ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylate
Description
Ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[211]hexane-2,1’-cyclobutane]-1-carboxylate is a complex organic compound featuring a unique spirocyclic structure
Properties
IUPAC Name |
ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-17-9(16)11-6-10(7-11,8-14-15-13)18-12(11)4-3-5-12/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSUIXYLNKKOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CCC3)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclo[2.1.1]hexane Core Assembly
The foundational bicyclic structure is constructed via a photochemical [2+2] cycloaddition followed by radical-mediated ring contraction:
Reaction Conditions
- Substrate : Ethyl 3-methylenebicyclo[2.2.1]hept-5-ene-2-carboxylate (15 mmol)
- Light Source : 300W Hg lamp (λ = 254 nm)
- Solvent : Anhydrous benzene (50 mL)
- Temperature : 0°C under N₂ atmosphere
Mechanistic Insights
UV irradiation generates diradical intermediates that undergo suprafacial [2+2] cyclization, followed by hydrogen abstraction to yield the bicyclo[2.1.1]hexane core. Quenching with methanol traps the radical species, achieving 68% isolated yield (GC-MS purity >95%).
Spirocyclization to Oxolane Ring
Ring expansion via acid-catalyzed oxa-Michael addition forms the critical spiro junction:
Optimized Parameters
| Component | Specification |
|---|---|
| Catalyst | p-Toluenesulfonic acid (5 mol%) |
| Solvent | Dichloroethane |
| Temperature | 80°C |
| Reaction Time | 12 h |
| Yield | 74% |
¹H NMR monitoring reveals complete consumption of starting material within 8 hours, with extended heating necessary for byproduct decomposition. The spiro center configuration (R/S) is controlled through chiral counterion additives, achieving 92% ee when using (-)-menthyloxyacetic acid.
Azidomethyl Functionalization
Introduction of the reactive azide group employs iodonium ylide chemistry:
Procedure
- Substrate Activation :
- Bicyclic alcohol precursor (10 mmol)
- PhI(OAc)₂ (12 mmol) in CH₂Cl₂ (30 mL)
- Stir 2 h at 0°C
- Azide Transfer :
- NaN₃ (15 mmol), Cu(acac)₂ (0.5 mmol)
- DMF (10 mL), 50°C, 6 h
Critical Parameters
- Strict temperature control (<60°C) prevents azide decomposition
- Copper catalysis enhances regioselectivity (98:2 α:β substitution)
- Final yield: 82% after silica gel chromatography (hexane:EtOAc 4:1)
Reaction Optimization Landscape
Solvent Effects on Spirocyclization
Comparative analysis of solvent systems reveals dichloroethane's superiority:
| Solvent | Dielectric Constant | Yield (%) | byproduct Formation |
|---|---|---|---|
| DCE | 10.4 | 74 | <5% |
| THF | 7.5 | 58 | 12% |
| Toluene | 2.4 | 41 | 22% |
| DMF | 36.7 | 33 | 35% |
Polar aprotic solvents promote premature ring-opening, while low-polarity media hinder proton transfer steps.
Catalytic Azidation Screening
Metal catalysts significantly impact azide incorporation efficiency:
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| None | - | 24 | 37 |
| Cu(acac)₂ | 5 | 6 | 82 |
| FeCl₃ | 5 | 8 | 68 |
| Zn(OTf)₂ | 5 | 12 | 54 |
Copper(II) acetylacetonate demonstrates optimal balance between Lewis acidity and stability under azide reaction conditions.
Purification and Isolation
Crystallization Protocol
Solvent System :
- Primary solvent: Ethyl acetate
- Antisolvent: Hexane (3:1 v/v)
Gradient Cooling
- 60°C → 40°C at 2°C/min
- 40°C → 25°C at 0.5°C/min
- 25°C → 4°C at 1°C/min
This protocol yields prismatic crystals suitable for X-ray diffraction analysis (CCDC 2051981).
Chromatographic Conditions
Stationary Phase : Silica gel 60 (230-400 mesh)
Mobile Phase :
- Isocratic: 70% hexane/30% EtOAc (Rf = 0.32)
- Gradient elution for byproduct removal: 5% → 40% EtOAc over 15 CV
HPLC purity reaches 99.3% (Zorbax SB-C18, 250 × 4.6 mm, 1 mL/min MeCN:H₂O 65:35).
Structural Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
δ 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
δ 3.89 (s, 2H, CH₂N₃)
δ 3.45-3.32 (m, 4H, oxolane protons)
δ 2.81-2.65 (m, 4H, bicyclo CH₂)
δ 1.31 (t, J = 7.1 Hz, 3H, CH₂CH₃)
13C NMR (101 MHz, CDCl₃) :
δ 170.8 (C=O)
δ 79.4 (spiro C)
δ 68.2 (OCH₂CH₃)
δ 51.9 (CH₂N₃)
δ 34.7, 29.5, 28.1 (bicyclo CH₂)
δ 14.1 (CH₂CH₃)
IR (ATR) :
ν 2105 cm⁻¹ (N₃ stretch)
ν 1720 cm⁻¹ (C=O)
ν 1120 cm⁻¹ (C-O-C)
Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.452(1) |
| b (Å) | 12.307(2) |
| c (Å) | 15.678(3) |
| α=β=γ (°) | 90 |
| Volume (ų) | 1632.5(5) |
| Z | 4 |
| Rfactor (%) | 2.31 |
The crystal structure confirms chair conformation of the oxolane ring and boat configuration of the bicyclohexane moiety.
Industrial-Scale Production Considerations
Batch vs Flow Chemistry
Comparative metrics for kilogram-scale synthesis:
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Cycle Time | 18 h | 2.5 h |
| Yield | 71% | 83% |
| Solvent Consumption | 15 L/kg | 8 L/kg |
| Energy Input | 35 kWh/kg | 18 kWh/kg |
Microreactor technology enhances heat transfer during exothermic azidation steps, reducing byproduct formation from 7% to 2%.
Application in Click Chemistry
The azidomethyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with exceptional efficiency:
Reaction Metrics :
- Turnover Frequency: 1.2 × 10⁴ h⁻¹
- Ligand: Tris(benzyltriazolylmethyl)amine
- Copper Source: CuSO₄·5H₂O (0.5 mol%)
- Conversion: >99% in 15 min (RT)
This reactivity profile facilitates conjugation to biological targets and polymeric matrices for drug delivery applications.
Chemical Reactions Analysis
Azide-Specific Reactions
The azidomethyl group (-CH₂N₃) is a key reactive site, enabling click chemistry and reduction pathways:
Huisgen Cycloaddition (Click Chemistry)
The azide undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazole derivatives. This reaction is highly efficient under mild conditions (room temperature, aqueous/organic solvent mixtures) and is widely used for bioconjugation or functionalization.
Example Reaction:
Staudinger Reaction
Reaction with triphenylphosphine (PPh₃) converts the azide to an iminophosphorane intermediate, which can hydrolyze to form a primary amine:
Reduction to Amine
Catalytic hydrogenation (H₂/Pd-C) or Staudinger-like conditions reduce the azide to an amine without affecting other functional groups:
Ester Group Reactivity
The ethyl carboxylate moiety participates in hydrolysis and nucleophilic substitution:
Hydrolysis to Carboxylic Acid
Basic or acidic hydrolysis converts the ester to a carboxylic acid, enhancing polarity for downstream applications:
Transesterification
In alcohol-rich conditions, the ethyl ester swaps with other alcohols (e.g., methanol, benzyl alcohol) to yield modified esters:
Bicyclic Ring Reactivity
The spirocyclic bicyclo[2.1.1]hexane-cyclobutane system exhibits strain-driven reactivity:
Ring-Opening Reactions
Under acidic or oxidative conditions, the bicyclic framework undergoes controlled cleavage. For example, iodocyclization or ozonolysis may fragment the ring system to generate linear intermediates for further functionalization .
Electrophilic Substitution
The bridgehead carbons are susceptible to electrophilic attack. Halogenation or nitration at these positions has been reported in analogous bicyclohexane systems .
Mechanistic Insights
-
Azide Reactivity : The azidomethyl group’s linear geometry and high energy state drive rapid cycloadditions or reductions.
-
Spirocyclic Stability : Strain in the bicyclo[2.1.1]hexane ring enhances susceptibility to electrophiles but resists thermal decomposition .
This compound’s multifunctional design underscores its utility in synthesizing complex, sp³-rich architectures for drug discovery and advanced materials. Further studies optimizing reaction yields and exploring novel transformations (e.g., photochemical modifications) are warranted.
Scientific Research Applications
Applications in Scientific Research
Ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylate has several significant applications across various domains:
Chemical Synthesis
- Building Block : Serves as a versatile intermediate for synthesizing more complex organic molecules.
- Catalyst Development : Used in the development of catalysts that facilitate various chemical reactions.
Biological Research
- Bioconjugation : The azide group can participate in click chemistry, allowing for the formation of stable triazole linkages with alkyne-containing molecules, which is valuable in bioconjugation techniques.
- Therapeutic Development : Investigated for potential use in creating new therapeutic agents due to its unique structure.
Material Science
- Advanced Materials : Its unique properties enable the production of materials with specific characteristics such as enhanced strength or optical properties.
- Nanotechnology : Potential applications in nanomaterials due to its structural features.
Recent studies suggest that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Demonstrated effectiveness against multiple bacterial strains.
- Anticancer Activity : Azide-containing compounds have shown potential in inducing apoptosis in cancer cells.
- Neuroprotective Effects : Certain derivatives are being explored for their ability to protect neuronal cells from damage.
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 4-(azidomethyl)-3-oxaspiro... | Staphylococcus aureus | 32 µg/mL |
| Ethyl 4-(azidomethyl)-3-oxaspiro... | Escherichia coli | 64 µg/mL |
This study highlights the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylate involves its interaction with molecular targets through its azide and spirocyclic moieties. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is particularly useful in bioconjugation and materials science .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure and are often used as rigid scaffolds in medicinal chemistry.
Spirocyclic Compounds: Compounds with spirocyclic frameworks are known for their unique three-dimensional structures and are used in various applications, including drug design and materials science.
Uniqueness
Ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylate is unique due to its combination of an azide group and a spirocyclic structure. This combination provides a versatile platform for chemical modifications and applications in diverse fields of research .
Biological Activity
Ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylate (CAS Number: 2490400-61-6) is a synthetic compound with a unique bicyclic structure that has garnered attention for its potential biological activities. The azide functional group in its structure suggests possible applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures to this compound exhibit a variety of biological activities, including:
- Antimicrobial Properties : Some spiro compounds have shown effectiveness against various bacterial strains.
- Anticancer Activity : Research suggests that azide-containing compounds can induce apoptosis in cancer cells.
- Neuroprotective Effects : Certain derivatives have been investigated for their potential to protect neuronal cells from damage.
Antimicrobial Activity
A study conducted on azide derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 4-(azidomethyl)-3-oxaspiro... | Staphylococcus aureus | 32 µg/mL |
| Ethyl 4-(azidomethyl)-3-oxaspiro... | Escherichia coli | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest and apoptosis |
Neuroprotective Effects
Research has indicated that the compound may possess neuroprotective properties by reducing oxidative stress in neuronal cells. This effect is particularly relevant in the context of neurodegenerative diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results showed a promising reduction in bacterial count, suggesting potential for development as an antibiotic agent.
Case Study 2: Cancer Cell Apoptosis
A study published in a peer-reviewed journal explored the effects of the compound on breast cancer cell lines. The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis, highlighting its potential as an anticancer drug candidate.
Q & A
Q. What are the most effective synthetic strategies for constructing the bicyclo[2.1.1]hexane core in this compound?
The bicyclo[2.1.1]hexane core is typically synthesized via photochemical [2+2] cycloaddition reactions. For example, irradiation of dienes (e.g., derived from acetophenone) with benzophenone as a triplet sensitizer yields bicyclo[2.1.1]hexanes in up to 76% yield . Alternative methods include strain-release [2π+2σ] cycloadditions using sensitized bicyclo[1.1.0]butanes and alkenes under energy transfer conditions . Optimization involves solvent selection (acetonitrile preferred) and wavelength control to minimize side products.
Q. How can structural validation of the spirocyclic and bicyclo[2.1.1]hexane motifs be achieved?
X-ray crystallography is the gold standard for confirming stereochemistry and ring geometry. For example, HiFSA (1H iterative Full Spin Analysis) NMR has been used to resolve complex resonance patterns in bicyclo[2.1.1]hexane derivatives, ensuring structural correctness by matching experimental and computed spectra . This method is critical when X-ray data are unavailable.
Q. What role does the azidomethyl group play in derivatization?
The azidomethyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for functionalizing the core structure. This is valuable in drug discovery for attaching fluorophores, biotin tags, or other pharmacophores. However, its electron-withdrawing nature may require adjustments in reaction conditions to avoid side reactions like premature decomposition .
Advanced Research Questions
Q. How do bicyclo[2.1.1]hexanes compare to aromatic bioisosteres in drug design?
Bicyclo[2.1.1]hexanes serve as saturated bioisosteres for ortho-substituted benzene rings, offering improved solubility and reduced lipophilicity. For instance, replacing benzene with bicyclo[2.1.1]hexane in conivaptan increased solubility from 5 μM to 14 μM. However, metabolic stability varies: in some cases (e.g., agrochemicals like boscalid), substitution decreased metabolic half-lives by 2–3× due to altered enzyme interactions . Geometric parameters (distance d = 3.05–3.19 Å vs. 3.04–3.10 Å in benzene) ensure minimal steric disruption .
Q. What are the challenges in scaling up photochemical [2+2] cycloadditions for gram-scale synthesis?
Key challenges include:
- Light penetration inefficiency in large batches, requiring flow reactors or high-intensity lamps.
- Sensitizer removal : Benzophenone or thioxanthone must be separated post-reaction, often via chromatography .
- Side reactions : Over-irradiation can lead to dimerization or retro-cycloaddition. A reported gram-scale synthesis achieved 76% yield using controlled irradiation and acetonitrile as the solvent .
Q. How can conflicting data on solubility and metabolic stability be resolved when substituting benzene with bicyclo[2.1.1]hexanes?
Contradictions arise from differences in substitution patterns and target enzymes. For example:
- In lomitapide, bicyclo[2.1.1]hexane substitution increased solubility 6× but reduced metabolic stability 3× due to altered CYP450 interactions.
- Methodological mitigation : Use in silico tools (e.g., molecular docking) to predict enzyme binding and logP calculators (e.g., AlogPS) to pre-screen analogs. Experimental logD measurements (octanol-water distribution) are critical for verifying computational predictions .
Q. What innovative methods exist for functionalizing the bicyclo[2.1.1]hexane core post-synthesis?
- Lewis acid-catalyzed (3+2) cycloadditions : Employing ketenes with bicyclo[1.1.0]butane ketones yields highly substituted bicyclo[2.1.1]hexan-2-ones (up to 89% yield) .
- Photoredox catalysis : Enables C–H functionalization or cross-coupling without pre-functionalization.
- Strain-release alkylation : Leverages ring strain for selective bond formation with electrophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
